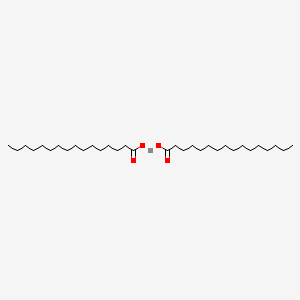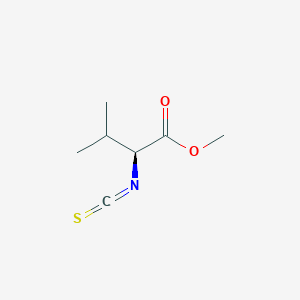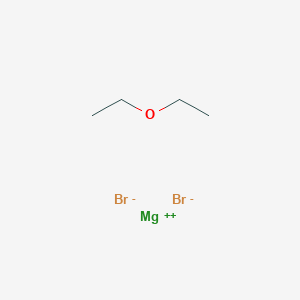
Zinc palmitate
Vue d'ensemble
Description
Zinc palmitate is a type of metal soap formed by the reaction of zinc ions with palmitic acid, a long-chain fatty acid. It is an organic salt that is commonly used in various industrial applications due to its unique properties, such as water insolubility and increased solubility in non-polar solvents . This compound is often found in products like cosmetics, paints, and coatings, where it serves as a stabilizer and thickening agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc palmitate can be synthesized by reacting zinc nitrate with palmitic acid in the presence of a base such as triethylamine . The reaction typically involves dissolving zinc nitrate in water and then adding an aqueous solution of palmitic acid containing the base. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound precipitate, which is then filtered and dried .
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors where zinc nitrate and palmitic acid are mixed under controlled temperature and pH conditions. The resulting this compound is then subjected to purification steps to remove any impurities before being packaged for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc palmitate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and other by-products.
Reduction: Under certain conditions, this compound can be reduced to form zinc metal and palmitic acid.
Substitution: this compound can participate in substitution reactions where the zinc ion is replaced by another metal ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used under controlled conditions.
Substitution: Metal salts like copper sulfate or lead nitrate can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and various organic by-products.
Reduction: Zinc metal and palmitic acid.
Substitution: New metal palmitates and zinc salts.
Applications De Recherche Scientifique
Zinc palmitate has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer in polymer chemistry and as a precursor for the synthesis of zinc oxide nanoparticles.
Biology: Investigated for its antimicrobial properties and potential use in biomedical applications.
Medicine: Used in topical formulations for its skin-protective and healing properties.
Mécanisme D'action
The mechanism of action of zinc palmitate involves its interaction with cellular components and enzymes. Zinc ions play a crucial role in various biochemical processes, including enzyme activation and inhibition. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular functions. Additionally, this compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with their metabolic processes .
Comparaison Avec Des Composés Similaires
Zinc stearate: Another zinc soap with similar properties but derived from stearic acid.
Lead palmitate: Similar in structure but contains lead instead of zinc.
Copper palmitate: Contains copper ions and exhibits different chemical and physical properties.
Uniqueness of Zinc Palmitate: this compound is unique due to its specific combination of zinc ions and palmitic acid, which imparts distinct properties such as enhanced solubility in non-polar solvents and specific antimicrobial effects. Compared to zinc stearate, this compound has a longer fatty acid chain, which can influence its melting point and solubility characteristics .
Propriétés
IUPAC Name |
zinc;hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H32O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAPSKMAVXDBIU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063670 | |
| Record name | Zinc palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Hexadecanoic acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4991-47-3 | |
| Record name | Hexadecanoic acid, zinc salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004991473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc dipalmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7407964JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)




![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)




![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)


